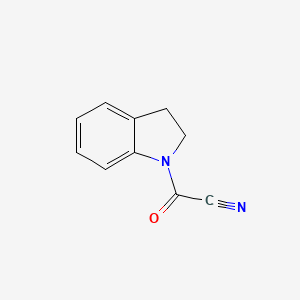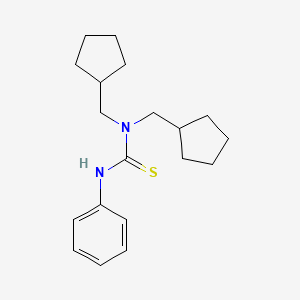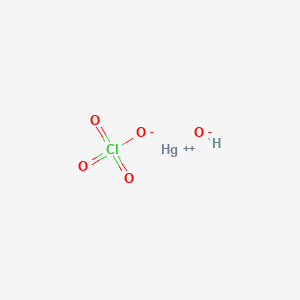![molecular formula C36H34O17 B14588111 Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid CAS No. 61424-53-1](/img/structure/B14588111.png)
Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid is a complex organic compound that belongs to the class of aromatic dicarboxylic acids. This compound is characterized by the presence of multiple carboxylic acid groups attached to a benzene ring, along with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of benzene-1,3-dicarboxylic acid, which can be synthesized through the oxidation of m-xylene using potassium permanganate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and esterification processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted aromatic compounds. These products can be further utilized in various chemical applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of polymers, resins, and other advanced materials .
Biology and Medicine
In biological and medical research, the compound’s derivatives are studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them valuable in drug development .
Industry
Industrially, the compound is used in the production of high-performance materials, such as coatings, adhesives, and composites. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid involves interactions with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
What sets Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid apart is its complex structure, which combines multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
61424-53-1 |
|---|---|
Molecular Formula |
C36H34O17 |
Molecular Weight |
738.6 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid |
InChI |
InChI=1S/C22H18O9.C8H6O4.C6H10O4/c1-22(2,10-29-18(25)13-5-3-12(4-6-13)17(23)24)11-30-19(26)14-7-8-15-16(9-14)21(28)31-20(15)27;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10/h3-9H,10-11H2,1-2H3,(H,23,24);1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10) |
InChI Key |
GLIHIHIDIHNGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C1=CC=C(C=C1)C(=O)O)COC(=O)C2=CC3=C(C=C2)C(=O)OC3=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


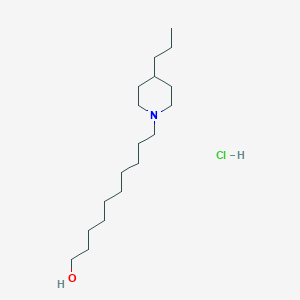
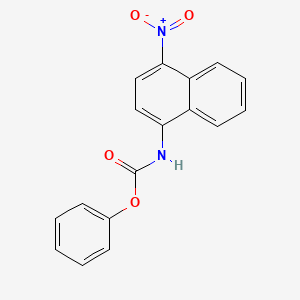
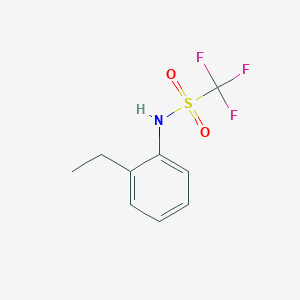
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)

![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
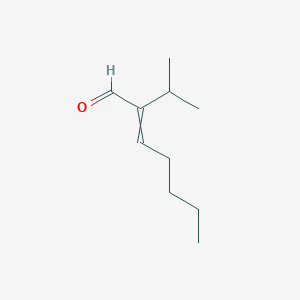
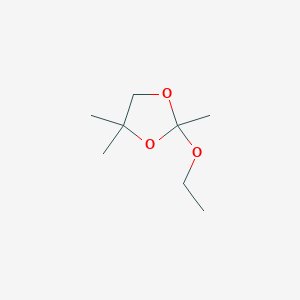

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
